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Abstract

RDN2150 is a novel, covalent inhibitor of Zeta-chain-associated protein kinase 70 kDa (ZAP-
70), a critical signaling molecule in the T-cell receptor (TCR) pathway. By selectively targeting
ZAP-70, RDN2150 demonstrates significant potential as a therapeutic agent for T-cell-mediated
autoimmune and inflammatory diseases, such as psoriasis. This technical guide provides a
comprehensive overview of the preclinical data and experimental methodologies associated
with RDN2150, offering researchers the foundational knowledge to explore its therapeutic
applications.

Introduction to RDN2150

RDN2150, also identified as compound 25 in its initial publication, is a potent and selective
covalent inhibitor of ZAP-70 kinase.[1][2] ZAP-70 is a cytoplasmic protein tyrosine kinase that
plays a crucial role in initiating T-cell activation and the subsequent immune response.[2]
Dysregulation of T-cell function is a hallmark of many autoimmune diseases, making ZAP-70
an attractive therapeutic target. RDN2150 covalently binds to the C346 residue of ZAP-70,
leading to the inhibition of T-cell activation and the production of inflammatory cytokines.[2]
Preclinical studies have highlighted its efficacy in an animal model of psoriasis, suggesting its
potential as a novel treatment for autoimmune disorders.[1][2]
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Mechanism of Action: Targeting the ZAP-70
Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling
cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. ZAP-70 is a
pivotal kinase in this pathway, responsible for phosphorylating downstream substrates and
propagating the activation signal. RDN2150, by covalently binding to ZAP-70, effectively blocks

this signaling cascade.
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Figure 1: RDN2150 Inhibition of the ZAP-70 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for RDN2150 from preclinical studies.

Table 1: In Vitro Potency and Selectivity
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Parameter

Value

Description

ZAP-70 1C50

14.6 nM

The half maximal inhibitory
concentration against ZAP-70

kinase.[1]

Syk IC50

>1000 nM

The half maximal inhibitory
concentration against Spleen
tyrosine kinase (Syk).

Selectivity (Syk/ZAP-70)

>80-fold

Demonstrates high selectivity
for ZAP-70 over the closely
related kinase Syk.[1]

Kinase Panel Selectivity

High

Showed suppression of >90%
for only AXL, BMPR2, JNK1-3,
and PLK4 out of 97 kinases
tested.[1]

Table 2: Cellular Activity in Activated CD4+ T-Cells

Parameter

Concentration

Effect

IFN-y and IL-17A Release

100, 200, 400 nM

Inhibition of release from
activated CD4+ T-cells.[1]

CD69+/CD4+ T-cell Rate

100, 200, 400 nM

Decreased from 21.3% to
10.8% two days after

administration.[1]

CD25+/CD4+ T-cell Rate

100, 200, 400 nM

Similar reduction observed as
with CD69+/CD4+ T-cells.[1]

Table 3: In Vivo Pharmacokinetics in Mice
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Administr CL
. Cmax AUClast .
ation Dose t'% (h) (mL/min/k  F (%)
(ng/mL) (h-ng/mL)
Route g)
Intravenou
_ 1.0 mg/kg 1.37 - 172 96.6 -
s (i.v)
Oral (p.0.) 10 mg/kg 1.65 50.1 75.4 - 4.4

Data from BioWorld article citing Rao, D. et al. J Med Chem 2023.[1]

Table 4: In Vivo Efficacy in an Imiquimod-Induced Psoriasis Mouse Model

Administration Dose Outcome

Clear relief of psoriatic skin
i ] lesions, reduction in skin
Topical 62.5 mg daily )
thickness, erythema, and cell

infiltration.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the descriptions
in the primary literature.

ZAP-70 Kinase Inhibition Assay

This assay determines the in vitro potency of RDN2150 against ZAP-70 kinase.
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Start: Prepare Reagents

Recombinant ZAP-70 Kinase
ATP
Substrate Peptide
RDN2150 (various concentrations)

:

( Incubate kinase, substrate, and RDN2150 )

( Initiate reaction with ATP )

Stop reaction

Detect phosphorylation
(e.g., using a fluorescence-based method)
( Analyze data and calculate IC50 )

Click to download full resolution via product page

Figure 2: Workflow for the ZAP-70 Kinase Inhibition Assay.

Protocol:
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 Recombinant ZAP-70 kinase, a suitable substrate peptide, and varying concentrations of
RDN2150 are pre-incubated in a reaction buffer.

e The kinase reaction is initiated by the addition of ATP.
e The reaction is allowed to proceed for a defined period at a controlled temperature.

e The reaction is terminated, and the level of substrate phosphorylation is quantified. This is
often achieved using a fluorescence-based detection method.

o The percentage of inhibition at each RDN2150 concentration is calculated relative to a
control without the inhibitor.

e The IC50 value is determined by fitting the dose-response curve to a suitable model.

T-Cell Activation and Cytokine Release Assay

This assay evaluates the effect of RDN2150 on the activation and function of primary human T-
cells.

Protocol:
e CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

e The isolated T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR
activation.

e The stimulated cells are treated with various concentrations of RDN2150 or a vehicle control.
» After a specific incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

e The concentrations of secreted cytokines, such as IFN-y and IL-17A, in the supernatant are
measured using an enzyme-linked immunosorbent assay (ELISA).

o The expression of T-cell activation markers, such as CD25 and CD69, on the cell surface is
analyzed by flow cytometry.

Imiquimod-Induced Psoriasis Mouse Model
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This in vivo model is used to assess the therapeutic efficacy of RDN2150 in a disease-relevant
context.

Start: Acclimatize Mice

Induce psoriasis-like skin inflammation
by daily topical application of imiquimod cream

:

[ Daily topical administration of RDN2150 j

or vehicle control to the inflamed skin area

:

Monitor disease progression:
- Skin thickness (caliper measurements)
- Erythema and scaling (visual scoring)
- Body weight

:

Endpoint analysis:
- Histological examination of skin biopsies
- Analysis of inflammatory cell infiltration
- Cytokine profiling from skin or systemic circulation

Click to download full resolution via product page

Figure 3: Experimental Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Protocol:

o Adaily dose of imiquimod cream is applied to a shaved area of the back skin of mice for a
set number of days to induce a psoriasis-like skin inflammation.
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e Once the disease phenotype is established, the mice are treated daily with a topical
formulation of RDN2150 or a vehicle control.

e The severity of the skin inflammation is assessed daily using a scoring system for erythema,
scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

e At the end of the study, skin samples are collected for histological analysis to evaluate
epidermal hyperplasia, and inflammatory cell infiltration.

o The expression of inflammatory mediators in the skin can also be analyzed by techniques
such as quantitative PCR or immunohistochemistry.

Conclusion

RDN2150 is a promising preclinical candidate for the treatment of T-cell-driven inflammatory
diseases. Its high potency and selectivity for ZAP-70, coupled with demonstrated efficacy in a
relevant in vivo model of psoriasis, underscore its therapeutic potential. The detailed
experimental protocols and comprehensive data presented in this guide provide a valuable
resource for researchers in the fields of immunology and drug discovery to further investigate
and build upon the understanding of RDN2150 and the broader application of ZAP-70
inhibition. Further studies are warranted to explore its clinical translatability.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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